molecular formula C18H17ClFN7O B2774367 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide CAS No. 1797349-59-7

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B2774367
CAS No.: 1797349-59-7
M. Wt: 401.83
InChI Key: PKZOEOSTBITKPR-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClFN7O and its molecular weight is 401.83. The purity is usually 95%.
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Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a complex organic molecule that incorporates various heterocyclic structures known for their significant pharmacological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a molecular formula of C21H25N9OC_{21}H_{25}N_9O and a molecular weight of approximately 419.493 g/mol. Its structure includes:

  • A triazole ring , which is often associated with antifungal and antibacterial properties.
  • A pyridazine ring , known for anti-inflammatory and anticancer activities.
  • A piperidine moiety , frequently utilized in drug design for its ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that compounds containing triazole and piperazine derivatives exhibit promising antimicrobial properties. For instance, studies have shown that related triazole compounds possess significant antifungal activity against various pathogens, including Candida species and Mycobacterium strains. The biological activity is often influenced by the electronic, steric, and lipophilic characteristics of the substituents on the piperazine moiety .

CompoundMIC (μM)Pathogen
Triazole derivative A31.75M. kansasii
Triazole derivative B17.62M. marinum

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines, such as THP-1 monocytic leukemia cells. The results suggest that while it exhibits antimicrobial activity, it also maintains a non-cytotoxic profile at certain concentrations, indicating a favorable therapeutic window .

Structure-Activity Relationship (SAR)

The effectiveness of This compound can be attributed to specific structural features:

  • Triazole Core : Known for its broad-spectrum activity against fungi and bacteria.
  • Pyridazine Substituent : Enhances anti-inflammatory effects.
  • Chloro-Fluoro Substituents : Modulate lipophilicity and improve binding affinity to biological targets.

Research indicates that modifications in these substituents can significantly alter the compound's biological profile, highlighting the importance of SAR studies in drug development .

Case Studies

A notable study focused on the synthesis and evaluation of similar triazole-containing compounds demonstrated their efficacy against resistant strains of bacteria. The findings suggested that the introduction of specific functional groups could enhance antimicrobial potency while minimizing cytotoxic effects .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN7O/c19-14-9-13(1-2-15(14)20)23-18(28)12-5-7-26(8-6-12)16-3-4-17(25-24-16)27-11-21-10-22-27/h1-4,9-12H,5-8H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZOEOSTBITKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.